2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is an organic compound known for its complex structure and potential applications in scientific research. This compound has captured the interest of researchers due to its unique molecular configuration and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves a multi-step process, starting with the preparation of intermediates such as 2,3-dihydrocyclopenta[b]indole and 5-methylisoxazole. The final step involves the acylation of the indole derivative with 5-methylisoxazol-3-yl-acetic acid under suitable conditions, often in the presence of a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: For industrial-scale production, the synthesis route can be optimized by employing continuous flow reactors, which enhance reaction efficiency and yield. The use of catalysts and solvent systems that facilitate the reaction while ensuring product purity is also critical. Common solvents include dichloromethane and ethyl acetate, with purification achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions under certain conditions, particularly affecting the indole moiety.
Reduction: The reduction of specific functional groups within the compound can lead to derivatives with different properties.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at positions adjacent to the isoxazole ring.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: such as amines, thiols, or organometallic reagents.
Major Products Formed:
Oxidation products: include various oxidized indole derivatives.
Reduction products: can include reduced forms of the isoxazole or indole rings.
Substitution products: depend on the nucleophile used, leading to a variety of modified acetamide derivatives.
Scientific Research Applications
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide has been explored for several applications:
Chemistry: As a building block for the synthesis of more complex organic molecules and for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential probe for biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Its derivatives may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions. It can inhibit certain enzymes by binding to their active sites or interact with receptors to modulate biological pathways. The exact mechanism depends on the specific biological context and target involved.
Comparison with Similar Compounds
Compared to similar compounds such as 2-(cyclopenta[b]indol-4-yl)acetamide and N-(5-methylisoxazol-3-yl)acetamide, 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is unique in its dual functionality, combining the properties of both the indole and isoxazole rings. This dual functionality enhances its potential for diverse applications and allows for more complex interactions with biological targets.
Similar Compounds Include:
2-(cyclopenta[b]indol-4-yl)acetamide
N-(5-methylisoxazol-3-yl)acetamide
2-(indol-3-yl)acetamide
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-9-16(19-22-11)18-17(21)10-20-14-7-3-2-5-12(14)13-6-4-8-15(13)20/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWESFTPWKSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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